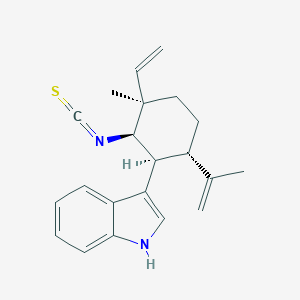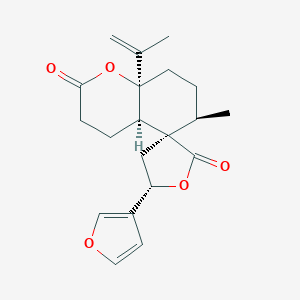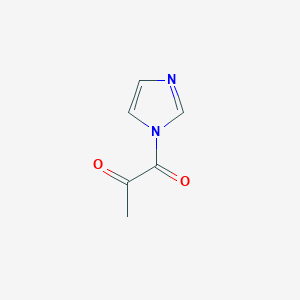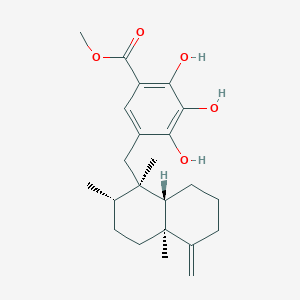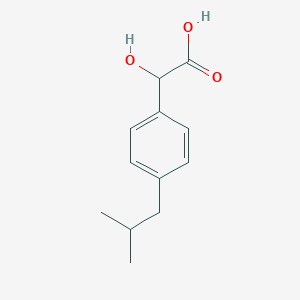![molecular formula C7H7NO3S3 B034458 5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide CAS No. 105951-31-3](/img/structure/B34458.png)
5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide, commonly known as DTT, is a synthetic compound that has been widely used in scientific research for its unique properties. DTT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure, making it an important molecule for studying the chemical and biological properties of these elements.
Applications De Recherche Scientifique
DTT has been widely used in scientific research as a reducing agent for disulfide bonds in proteins. Disulfide bonds are important for the stability and function of many proteins, but they can also interfere with protein analysis techniques such as gel electrophoresis and mass spectrometry. DTT breaks these bonds, allowing for more accurate analysis of proteins. DTT has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
DTT works by breaking the disulfide bonds between cysteine residues in proteins. The thiol group in DTT attacks the sulfur atom in the disulfide bond, forming a mixed disulfide intermediate. This intermediate is then reduced by another molecule of DTT, forming two thiol groups and breaking the disulfide bond. The overall reaction can be represented as:
DTT + Protein-S-S-Protein → DTT-Protein-SH + SH-Protein-DTT
Biochemical and Physiological Effects
DTT has a number of biochemical and physiological effects, including its ability to reduce disulfide bonds in proteins. This property has made it an important tool for studying protein structure and function. DTT has also been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, DTT has been used to induce protein unfolding and denaturation, making it useful for studying protein folding and stability.
Avantages Et Limitations Des Expériences En Laboratoire
DTT has several advantages for lab experiments, including its ability to break disulfide bonds in proteins, its low cost, and its stability at room temperature. However, DTT also has some limitations, including its potential toxicity and its tendency to oxidize over time, which can reduce its effectiveness as a reducing agent.
Orientations Futures
There are several future directions for research on DTT, including its potential use in drug discovery and development. DTT has been shown to have antiviral and anticancer properties, and further research could lead to the development of new therapies for these diseases. Additionally, DTT could be used in the development of new materials, such as biosensors and drug delivery systems. Further research is also needed to better understand the mechanism of action of DTT and its effects on protein structure and function.
Méthodes De Synthèse
DTT can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-aminothiophenol with chlorosulfonic acid to form 2-chloro-5-nitrothiophenol. This intermediate compound is then reacted with sodium sulfide to produce DTT. The overall reaction can be represented as:
2-Aminothiophenol + Chlorosulfonic acid → 2-Chloro-5-nitrothiophenol
2-Chloro-5-nitrothiophenol + Sodium sulfide → DTT
Propriétés
Numéro CAS |
105951-31-3 |
|---|---|
Nom du produit |
5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
Formule moléculaire |
C7H7NO3S3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C7H7NO3S3/c8-14(10,11)6-3-4-5(9)1-2-12-7(4)13-6/h3H,1-2H2,(H2,8,10,11) |
Clé InChI |
WKLCYOHFTPREOW-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(C1=O)C=C(S2)S(=O)(=O)N |
SMILES canonique |
C1CSC2=C(C1=O)C=C(S2)S(=O)(=O)N |
melting_point |
222.0 °C |
Solubilité |
2.81e-04 M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
